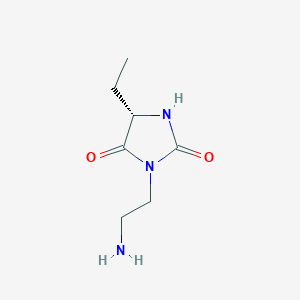

(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-2-5-6(11)10(4-3-8)7(12)9-5/h5H,2-4,8H2,1H3,(H,9,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJAXGKZQCIAJF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(C(=O)N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione typically involves the reaction of ethylamine with a suitable precursor, such as an imidazolidine-2,4-dione derivative. The reaction conditions often include the use of a solvent like methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazolidine compounds.

Scientific Research Applications

(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Ring Modifications: Imidazolidine vs. Thiazolidine

The imidazolidine-2,4-dione core differs from thiazolidine-2,4-dione by replacing the sulfur atom with a nitrogen. This alteration impacts:

- Bioactivity: Thiazolidine derivatives (e.g., 3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione) exhibit selectivity for ERK signaling in melanoma cells , while imidazolidines may target distinct pathways due to differing charge distribution.

Table 1: Core Structure Comparison

| Compound Class | Core Structure | Key Atom(s) | Example Compound & Activity | Reference |

|---|---|---|---|---|

| Imidazolidine-2,4-dione | N,N-containing ring | N, N | (5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione | [13, 14] |

| Thiazolidine-2,4-dione | S,N-containing ring | S, N | 3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (ERK inhibitor) | [11] |

Substituent Effects on Activity and Selectivity

3-Position Modifications

- Similar groups in thiazolidine derivatives (e.g., compound [302]) enable dual inhibition of Raf/MEK/ERK and PI3K/Akt pathways .

- Bulkier Substituents : In imidazolidines like (5S)-3-cyclopropyl-5-isopropyl-imidazolidine-2,4-dione , larger groups reduce solubility but may improve target binding through hydrophobic interactions.

5-Position Modifications

- Ethyl Group (S-configuration) : The chiral ethyl group in the target compound likely influences stereospecific binding. Analogous substitutions in thiazolidines (e.g., 5-(3-phenylpropylidene)) correlate with anticancer activity .

- Aromatic or Heterocyclic Moieties : Thiazolidines with benzylidene or thienylmethylene groups (e.g., CID 3087795) show anti-HIV activity via reverse transcriptase inhibition .

Table 2: Substituent Impact on Pharmacological Profiles

| Compound | 3-Position Substituent | 5-Position Substituent | Key Activity | Reference |

|---|---|---|---|---|

| This compound | 2-Aminoethyl | Ethyl (S) | N/A (structural analog data inferred) | [13, 14] |

| 3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione | 2-Aminoethyl | 4-Ethoxybenzylidene | ERK-selective melanoma cell inhibition | [11] |

| (5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-thiazolidine-2,4-dione | 2-Aminoethyl | 2-Thienylmethylene | HIV-1 reverse transcriptase inhibition | [15] |

Pharmacokinetic and Physicochemical Properties

- Molecular Weight & Solubility : The target compound (MW ≈ 213 g/mol) is smaller and more polar than derivatives with aromatic substituents (e.g., 5-(4-methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione, MW 234.25 ), favoring better membrane permeability.

- Stereochemistry : The S-configuration at the 5-position may enhance target affinity compared to racemic mixtures, as seen in enantioselective drug interactions .

Biological Activity

(5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione, also known as a derivative of thiazolidine-2,4-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, primarily in the fields of antimicrobial activity and metabolic regulation. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by an imidazolidine ring with an aminoethyl side chain and an ethyl group at the 5-position. This unique configuration is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research has shown that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. A study demonstrated that various synthesized derivatives showed antimicrobial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL . The mechanism behind this activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 2 | Staphylococcus aureus |

| Compound B | 8 | Streptococcus pneumoniae |

| Compound C | 16 | Bacillus subtilis |

Antitumor Activity

This compound has also been identified as a potential antitumor agent. A study highlighted its role as a selective inhibitor of Sphingosine Kinase 2 (SphK2), which is implicated in tumor progression and metabolic regulation . The compound was shown to improve glucose intolerance in C57BL/6 mice models treated with dexamethasone, suggesting its potential for managing diabetes-related metabolic disorders.

The compound's biological activity is linked to its interaction with various signaling pathways. Specifically, it has been shown to stimulate insulin-dependent phosphorylation of Akt, leading to the inhibition of gluconeogenic gene expression such as PEPCK and G6Pase. This action not only aids in glucose metabolism but also indicates its potential utility in treating metabolic syndromes .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, derivatives including this compound were tested against multiple bacterial strains. The results confirmed its effectiveness against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Study on Metabolic Regulation

A recent investigation involving C57BL/6 mice demonstrated that treatment with the compound resulted in significant improvements in glucose tolerance tests compared to control groups. The findings suggest that this compound could be developed further for therapeutic applications in diabetes management .

Q & A

Q. What are the established synthetic routes for (5S)-3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dione, and how do solvent systems influence yield?

A common approach involves condensation reactions using S-amino acids and phenylisothiocyanate in mixed solvent systems (e.g., Et₃N/DMF-H₂O), which facilitates nucleophilic addition and cyclization. Solvent polarity and basicity critically affect reaction kinetics and purity. For instance, triethylamine acts as both a base and a co-solvent, enhancing intermediate stabilization . Alternative routes for analogous imidazolidinediones employ oxocompounds and thiosemicarbazides under reflux in acetic acid/DMF, with recrystallization optimizing purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : ¹H/¹³C NMR can confirm stereochemistry (e.g., 5S configuration) and substituent positions via coupling constants and NOE effects.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in structurally related imidazolidinediones deposited in the RCSB PDB .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting aminoethyl side-chain modifications .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for similar heterocycles recommend storage at –20°C in inert atmospheres (argon) to prevent oxidation of the aminoethyl group. Accelerated degradation tests (40°C/75% RH) coupled with HPLC monitoring can identify hydrolysis-prone sites (e.g., the dione ring) .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction conditions for synthesizing enantiomerically pure (5S)-configured derivatives?

Quantum mechanical calculations (DFT) and molecular docking can model transition states to prioritize stereoselective pathways. For example, reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify low-energy intermediates, reducing trial-and-error experimentation. Machine learning algorithms trained on solvent-effect datasets further narrow optimal conditions (e.g., solvent ratios, catalysts) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Compare bioassay protocols (e.g., cell lines, concentration ranges) across studies to isolate variables affecting activity.

- Structural analogs : Test derivatives with modified substituents (e.g., ethyl → methyl) to determine pharmacophore requirements.

- Dose-response validation : Reproduce conflicting studies under controlled conditions, using standardized viability assays (e.g., MTT) and statistical rigor (p < 0.01, n ≥ 3) .

Q. What factorial design principles apply to optimizing large-scale synthesis while minimizing impurities?

A 2⁴ factorial design can evaluate four critical factors: temperature (60–100°C), reaction time (2–6 h), solvent ratio (DMF:H₂O = 1:1 to 3:1), and catalyst loading (0.5–2 mol%). Response surface methodology (RSM) then models interactions between variables, identifying conditions that maximize yield (>85%) and minimize byproducts (e.g., dimerization) .

Q. What safety protocols are essential for handling aminoethyl-substituted imidazolidinediones?

- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., Et₃N).

- First aid : Immediate rinsing with water for skin contact (15 min) and medical consultation for persistent irritation .

Methodological Resources

- Stereochemical analysis : Refer to RCSB PDB entries for analogous compounds to guide crystallographic refinement .

- Reaction optimization : Utilize ICReDD’s computational tools for automated condition screening .

- Data validation : Cross-reference spectral libraries (e.g., PubChem, SDBS) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.